molecular formula C15H11N7O2 B2924529 N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)quinoxaline-2-carboxamide CAS No. 2034286-57-0

N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)quinoxaline-2-carboxamide

Cat. No. B2924529
CAS RN: 2034286-57-0
M. Wt: 321.3
InChI Key: GVXVRFYEMWLZLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)quinoxaline-2-carboxamide” is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound . Quinoxaline and its derivatives have many pharmaceutical and industrial applications .


Synthesis Analysis

Quinoxaline can be synthesized by adopting green chemistry principles . The synthesis of [1,2,4]triazolo[4,3-a]quinoxaline derivatives involves aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .

Scientific Research Applications

Synthesis and Antimicrobial Activity

Synthetic Pathways and Antimicrobial Potential

Compounds related to N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)quinoxaline-2-carboxamide have been synthesized through various methods, including the condensation of chalcones with hydrazinyl benzenesulfonamide hydrochloride, leading to the creation of new pyrazoline derivatives bearing benzenesulfonamide moieties. These compounds have shown significant antimicrobial activity against a variety of pathogens, including Gram-negative and Gram-positive bacteria, as well as yeast-like fungi. The antimicrobial efficacy of these derivatives points to their potential as leads for the development of new antimicrobial agents (Hassan, 2013).

Quinoxaline Derivatives as Antimicrobial Agents

Further research into quinoxaline derivatives, including triazolo and triazino quinoxalines, has demonstrated their potent antimicrobial testing results. These studies have synthesized various classes of quinoxaline derivatives, which were subsequently tested for their in vitro antimicrobial activity. The findings from these studies underline the significant potential of quinoxaline derivatives as antimicrobial agents, offering a promising avenue for the development of new treatments for infectious diseases (El‐Hawash, S. A., Habib, N. S., & Fanaki, N., 1999).

Antiviral Activity and Pharmacokinetic Profiling

Antiviral Properties

Some quinoxaline derivatives have been explored for their potential antiviral activities. The modifications to the quinoxaline structure, aiming to enhance antiviral efficacy, represent a critical area of research within medicinal chemistry. The exploration of these compounds for antiviral uses underscores the versatility of quinoxaline derivatives in drug development, particularly in seeking new treatments for viral infections (Henen, Morkos A. et al., 2011).

Pharmacokinetic Attributes

The pharmacokinetic profiling of novel phenyl-[1,2,4]triazolo[4,3-a]quinoxaline analogues has been a focus of recent studies, aiming to target specific bacterial enzymes like DHFR and E. coli DNA gyrase B. This line of research not only contributes to understanding the antimicrobial mechanism of action of these compounds but also aids in identifying candidates with favorable pharmacokinetic properties for further development (Omar, A. et al., 2020).

properties

IUPAC Name

N-[(8-oxo-7H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]quinoxaline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N7O2/c23-14(11-7-17-9-3-1-2-4-10(9)19-11)18-8-12-20-21-13-15(24)16-5-6-22(12)13/h1-7H,8H2,(H,16,24)(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVXVRFYEMWLZLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)C(=O)NCC3=NN=C4N3C=CNC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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